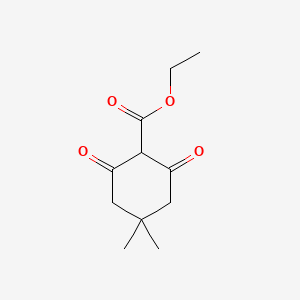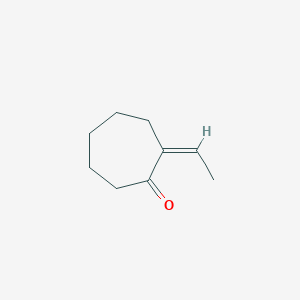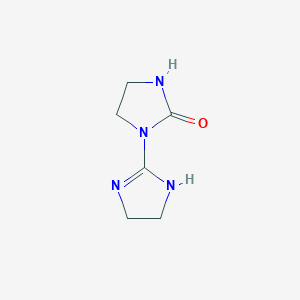
N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylethyl group attached to the nitrogen atom, along with a methylamino group and a methyl group on the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-2-(methylamino)acetamide with 1-phenylethylamine under appropriate reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-(methylamino)-N-(1-phenylethyl)acetic acid, while reduction may produce N-methyl-2-(methylamino)-N-(1-phenylethyl)ethanol.
Scientific Research Applications
N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and may serve as a lead compound for the development of new drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its effects and potential therapeutic uses.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(methylamino)acetamide
- N-(1-phenylethyl)acetamide
- N-methyl-N-(1-phenylethyl)acetamide
Uniqueness
N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide is unique due to the presence of both a phenylethyl group and a methylamino group on the acetamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-methyl-2-(methylamino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10(11-7-5-4-6-8-11)14(3)12(15)9-13-2/h4-8,10,13H,9H2,1-3H3 |
InChI Key |
LRTACGDUXQZVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


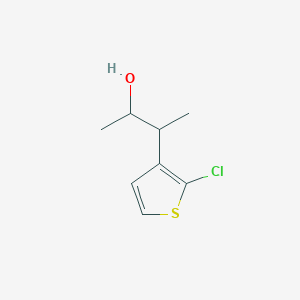
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal](/img/structure/B13270099.png)
![3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13270100.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13270107.png)
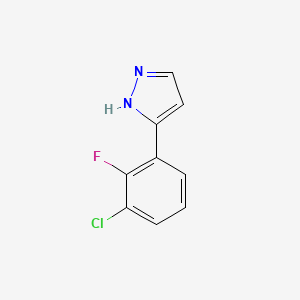
![Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13270116.png)
![(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13270124.png)
![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B13270136.png)
